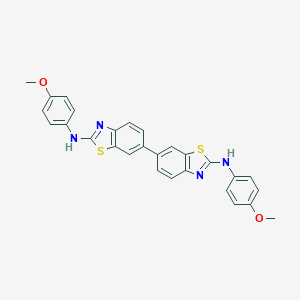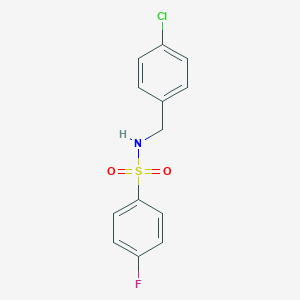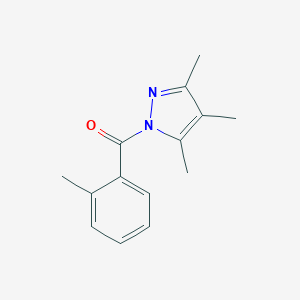![molecular formula C15H12ClNO3 B250437 Methyl 4-[(3-chlorophenyl)carbamoyl]benzoate](/img/structure/B250437.png)
Methyl 4-[(3-chlorophenyl)carbamoyl]benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-[(3-chlorophenyl)carbamoyl]benzoate is a chemical compound used in scientific research. It is a white to off-white crystalline powder with a molecular weight of 315.77 g/mol. This compound is also known as Methyl 3-chloro-4-((carbamoyl)phenyl) benzoate or MCCB. MCCB is widely used in the field of medicinal chemistry due to its various applications in drug discovery and development.
Mécanisme D'action
The mechanism of action of MCCB is not well understood. However, it is believed to interact with specific targets in the body, leading to the desired biological effect. For example, MCCB has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects
MCCB has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that MCCB inhibits the growth of cancer cells, induces apoptosis, and inhibits cell proliferation. MCCB has also been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. In addition, MCCB has been shown to inhibit the activity of certain enzymes such as acetylcholinesterase, which is involved in the breakdown of acetylcholine.
Avantages Et Limitations Des Expériences En Laboratoire
MCCB has several advantages as a research tool. It is readily available and relatively inexpensive. It is also stable under normal laboratory conditions and can be stored for extended periods without significant degradation. However, MCCB has some limitations as well. It has low solubility in water, which can make it difficult to use in certain assays. In addition, MCCB has been shown to exhibit some toxicity in certain cell lines, which can limit its use in certain experiments.
Orientations Futures
There are several potential future directions for research involving MCCB. One area of interest is the development of novel anti-cancer agents based on the structure of MCCB. Another area of interest is the development of new anti-inflammatory agents based on the activity of MCCB. In addition, further studies are needed to fully understand the mechanism of action of MCCB and its potential use in other areas of research.
Conclusion
In conclusion, MCCB is a chemical compound with various applications in scientific research, particularly in the field of medicinal chemistry. It is used as a building block for the synthesis of various biologically active compounds and has been shown to exhibit anti-cancer and anti-inflammatory activity. MCCB has several advantages as a research tool, but also has some limitations. There are several potential future directions for research involving MCCB, and further studies are needed to fully understand its potential as a research tool.
Méthodes De Synthèse
The synthesis of MCCB involves the reaction of 3-chloroaniline with methyl 4-aminobenzoate in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting intermediate is then treated with isocyanate to form the final product, MCCB. The overall reaction scheme is shown below:
Applications De Recherche Scientifique
MCCB has various applications in scientific research, particularly in the field of medicinal chemistry. It is used as a building block for the synthesis of various biologically active compounds such as anti-cancer agents, anti-inflammatory agents, and anti-viral agents. MCCB is also used as a starting material for the synthesis of benzamide derivatives, which have been shown to exhibit anti-tumor activity.
Propriétés
Formule moléculaire |
C15H12ClNO3 |
|---|---|
Poids moléculaire |
289.71 g/mol |
Nom IUPAC |
methyl 4-[(3-chlorophenyl)carbamoyl]benzoate |
InChI |
InChI=1S/C15H12ClNO3/c1-20-15(19)11-7-5-10(6-8-11)14(18)17-13-4-2-3-12(16)9-13/h2-9H,1H3,(H,17,18) |
Clé InChI |
XQTDYLHYHDERAL-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)Cl |
SMILES canonique |
COC(=O)C1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-{5-[(5-(4-chlorophenyl)-6-(isopropoxycarbonyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-2(3H)-ylidene)methyl]-2-furyl}benzoic acid](/img/structure/B250357.png)
![4-(5-{[2-(Acetylimino)-4-oxo-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoic acid](/img/structure/B250358.png)
![N-(4-chlorophenyl)-2-{[3-cyano-4-(4-methoxyphenyl)-9-oxo-9H-indeno[2,1-b]pyridin-2-yl]sulfanyl}acetamide](/img/structure/B250360.png)

![Methyl 2-{[4-(2-ethoxyethoxy)benzoyl]amino}benzoate](/img/structure/B250368.png)
![N,N-diethyl-3-[(phenylacetyl)amino]benzamide](/img/structure/B250369.png)

![N-{4-[(3,4,5-trimethyl-1H-pyrazol-1-yl)carbonyl]phenyl}cyclopropanecarboxamide](/img/structure/B250372.png)
![N-(4-chlorophenyl)-N'-[2-(tetrahydro-2-furanylmethoxy)phenyl]urea](/img/structure/B250373.png)
![N-phenyl-N'-[3-(tetrahydro-2-furanylmethoxy)phenyl]urea](/img/structure/B250374.png)
![2-bromo-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]benzamide](/img/structure/B250375.png)
![4-(2-methoxyethoxy)-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]benzamide](/img/structure/B250376.png)
![N-(4-chlorophenyl)-N'-[3-(tetrahydro-2-furanylmethoxy)phenyl]urea](/img/structure/B250378.png)